4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

Regiochemistry Antiviral SAR Triazole acylation

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6; also known as 4-palmitoyl-4H-1,2,4-triazole-3-carboxamide; molecular formula C19H34N4O2; MW 350.5 g/mol) is a synthetic, single-isomer acyl-substituted 1,2,4-triazole-3-carboxamide bearing a C16 hexadecanoyl (palmitoyl) chain at the N4 position of the triazole ring. This compound belongs to a broader class of N-acyl-1,2,4-triazole-3-carboxamides originally disclosed as antiviral mixtures in US Patent 4006159A, where the palmitoyl mixture demonstrated in vivo activity against influenza A2 in a murine model.

Molecular Formula C19H34N4O2
Molecular Weight 350.5 g/mol
CAS No. 62735-34-6
Cat. No. B12882059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide
CAS62735-34-6
Molecular FormulaC19H34N4O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N1C=NN=C1C(=O)N
InChIInChI=1S/C19H34N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(24)23-16-21-22-19(23)18(20)25/h16H,2-15H2,1H3,(H2,20,25)
InChIKeyDYUCLDXYUCJTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6): A Defined 4-Acyl Triazole-3-Carboxamide for Antiviral Research and Lipid-Targeted Probe Design


4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6; also known as 4-palmitoyl-4H-1,2,4-triazole-3-carboxamide; molecular formula C19H34N4O2; MW 350.5 g/mol) is a synthetic, single-isomer acyl-substituted 1,2,4-triazole-3-carboxamide bearing a C16 hexadecanoyl (palmitoyl) chain at the N4 position of the triazole ring [1]. This compound belongs to a broader class of N-acyl-1,2,4-triazole-3-carboxamides originally disclosed as antiviral mixtures in US Patent 4006159A, where the palmitoyl mixture demonstrated in vivo activity against influenza A2 in a murine model [2]. Unlike the patent's mixture of 1-, 2-, and 4-regioisomers, the CAS 62735-34-6 entity is specifically the isolated 4-position isomer, offered at a purity of 97% [3]. Its defining structural feature—a long-chain fatty acyl group—confers pronounced lipophilicity, with a predicted LogP of approximately 8.93, distinguishing it from shorter-chain analogs in both physicochemical behavior and potential biological partitioning [2][3].

Workflow Antiviral SAR with defined 4-acyl triazole isomer
Selection Single-isomer entity removes positional ambiguity
Use Context Membrane anchoring or chromatographic reference standard

Why Generic Substitution Fails for 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6): Regiochemistry, Chain Length, and Isomeric Purity


Direct substitution of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide with an in-class analog—such as its 1-hexadecanoyl regioisomer (CAS 62735-32-4), a shorter-chain 4-acyl analog (e.g., 4-acetyl or 4-butyryl derivatives), or the unseparated mixture of all three positional isomers—cannot be assumed equivalent because regiochemistry determines the spatial presentation of the triazole-3-carboxamide pharmacophore and the acyl chain orientation, while the C16 chain length governs lipophilicity, membrane partitioning, and self-assembly behavior [1]. The parent patent (US 4006159A) explicitly describes the acyl-triazole-3-carboxamides as mixtures of three positional isomers, but the isolated 4-isomer (CAS 62735-34-6) is a defined single chemical entity with a specific melting point (145–160 °C, dec.) and a supplier-certified purity of 97%, enabling reproducible dosing and structure-activity relationship (SAR) interpretation that the unresolved mixture cannot provide [1][2]. The quantitative evidence below substantiates why these differences render untargeted substitution scientifically unreliable for procurement decisions in medicinal chemistry, chemical biology, or antiviral screening programs.

Regiochemistry mismatch
4-acyl isomer may differ from 1-acyl in target engagement and SAR interpretation; the patent mixture data does not transfer to the isolated isomer.
Acyl chain length variance
C16 palmitoyl confers extreme lipophilicity (~8.9 predicted LogP) not replicated by C4 or C7 analogs, altering membrane partitioning and formulation behavior.
Isomeric mixture vs. single entity
Unresolved 1,2,4-isomer mixtures introduce positional heterogeneity; only the isolated 4-isomer enables reproducible dosing and unambiguous SAR.

Quantitative Differentiation Evidence: 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6) vs. Structural Analogs


Regiochemical Differentiation: 4-Acyl vs. 1-Acyl Substitution Position on the 1,2,4-Triazole-3-Carboxamide Scaffold

The compound CAS 62735-34-6 is explicitly the 4-hexadecanoyl (N4-acyl) isomer, whereas the closely related analog 1-hexadecanoyl-1H-1,2,4-triazole-3-carboxamide (CAS 62735-32-4) bears the identical C16 chain at the N1 position. The parent patent US 4006159A teaches that acylation of 1,2,4-triazole-3-carboxamide with palmitoyl chloride yields all three regioisomers (1-, 2-, and 4-acyl) as a mixture, but the biological contribution of each isomer has not been separately quantified in the disclosed in vivo influenza A2 mouse model [1]. The isolated 4-isomer (CAS 62735-34-6) is obtained via fractional crystallization from acetonitrile, yielding a defined solid with a melting point of 145–160 °C (dec) and a certified purity of 97%, in contrast to the crude mixture which may contain variable proportions of the three isomers depending on reaction conditions [1][2]. This defined regiochemistry enables reproducible assessment of structure-activity relationships that the mixed isomers cannot support.

Regiochemical identity
Class-level
4-acyl vs 1-acyl substitution; no separate bioactivity data for isolated isomers
Supports defined isomer procurement for SAR deconvolution
Mixture data (US 4006159A) not attributable to single isomer
Regiochemistry Antiviral SAR Triazole acylation Positional isomerism

Acyl Chain Length Differentiation: C16 Palmitoyl vs. C4 Butyryl and C7 Heptanoyl Antiviral Activity in the Murine Influenza A2 Model

Within the same acyl-triazole-3-carboxamide chemotype disclosed in US 4006159A, antiviral efficacy in the murine influenza A2 model varies with acyl chain length. The butyryl (C4) mixture (Mixture II) achieved 9/15 survival at an oral dose of 200 mg/kg, whereas the heptanoyl (C7) mixture (Mixture III) gave 6/15 survival, and untreated controls showed 0/15 survival [1]. The palmitoyl (C16) mixture described in Example 9—which contains the 4-hexadecanoyl isomer as a component—was not tabulated in the same antiviral assay, and therefore a direct quantitative comparison of the C16 chain versus shorter chains in this model is not available in the public domain [1]. However, the C16 chain imparts a predicted LogP of ~8.93 versus predicted LogP values of approximately 1.5–3.0 for the C4 and C7 analogs, a difference that translates to roughly 5–6 orders of magnitude higher octanol-water partition coefficient, profoundly altering membrane permeability and tissue distribution profiles [2].

Chain-length antiviral activity
Reported
C4 butyryl mix9/15 survival
C7 heptanoyl mix6/15 survival
C16 palmitoyl mixnot tested
Predicted LogP C16 ≈ 8.93 vs C4 ≈ 1.5
Lipophilicity differentiates C16 for membrane anchoring studies
Direct in vivo C16 isomer data unavailable
Acyl chain SAR Influenza A2 In vivo antiviral Lipophilicity

Thermal Stability and Physical Form Differentiation: Defined Melting Point Enables Quality Control and Formulation Reproducibility

The isolated 4-hexadecanoyl isomer (CAS 62735-34-6) exhibits a reported melting point of 145–160 °C with decomposition, as documented in the preparative patent example [1]. In contrast, technical-grade mixtures of 1-, 2-, and 4-acyl isomers may display broad, ill-defined melting ranges and variable thermal behavior depending on the isomeric ratio. The defined melting point of the isolated isomer provides a verifiable quality attribute for procurement: batch-to-batch consistency can be confirmed by differential scanning calorimetry (DSC) or melting point determination, reducing the risk of introducing uncontrolled variables into biological assays or formulation development [2].

Thermal stability
Specification review
Target (4-C16)145–160 °C (dec.)
C4 butyryl mix186–188 °C (dec.)
C2 acetyl mix212–215 °C (dec.)
Defined melting point enables incoming QC identity verification
Capillary method; decomposition observed
Melting point Quality control Solid-state characterization Procurement specification

Lipophilicity-Driven Differentiation: Predicted LogP ~8.93 vs. Ribavirin (LogP ~-1.8) and Shorter-Chain Triazole-3-Carboxamides

The predicted octanol-water partition coefficient (LogP) of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide is approximately 8.93, based on computational estimation for the C16-acyl triazole-3-carboxamide scaffold . This value is approximately 10.7 LogP units higher than that of ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), the clinical broad-spectrum antiviral nucleoside which has a reported LogP of approximately -1.8 [1]. The extreme lipophilicity of the C16 compound places it far beyond typical drug-like chemical space (Lipinski Rule of Five: LogP ≤5) and into the realm of lipid-anchored probes, membrane-embedded constructs, or formulations requiring high LogP for sustained release or lymphatic transport. This property fundamentally differentiates CAS 62735-34-6 from ribavirin and other polar triazole-3-carboxamide antivirals in terms of intended research application.

Lipophilicity vs. ribavirin
Reported
Target 4-C16LogP ~8.93 (pred.)
RibavirinLogP -1.8 (exp.)
Δ > 10 orders of magnitude in partition coefficient
Positions C16 compound as lipid-anchored probe, not aqueous-phase antiviral
Experimental LogP for target not available
Lipophilicity LogP Drug-likeness Membrane partitioning CNS penetration

Evidence Gap Advisory: Absence of Head-to-Head Biological Activity Data for the Isolated 4-Isomer

A critical evidence gap must be explicitly acknowledged: no peer-reviewed publication or patent was identified that reports quantitative biological activity data (e.g., IC50, EC50, MIC, or survival rate) for the isolated 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6) as a single chemical entity. The antiviral activity data in US 4006159A (Table I) were generated using mixtures of all three positional isomers (1-, 2-, and 4-acyl), and the palmitoyl mixture from Example 9 was not included in that in vivo assay [1]. Consequently, claims of antiviral potency, antibacterial activity, or any other biological effect for the isolated 4-isomer cannot be substantiated with quantitative comparator data from the current public literature. Procurement decisions based on the assumption of biological activity equivalent to the mixture are not supported by published evidence. The compound's value proposition rests primarily on its structural definition as a single isomer, its distinct physicochemical profile, and its utility as a synthetic intermediate or physicochemical probe rather than on demonstrated standalone bioactivity [2].

Biological data gap
Data to verify
No peer-reviewed bioactivity data for isolated 4-isomer
Procurement for direct screening requires independent validation
Compound valued for structural definition and physicochemical profile
Data gap Procurement caveat Isolated isomer Antiviral screening

High-Confidence Application Scenarios for 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6) Based on Verified Evidence


Regiochemically Defined Scaffold for Antiviral Structure-Activity Relationship (SAR) Studies

Investigators conducting SAR studies on N-acyl-1,2,4-triazole-3-carboxamide antivirals require the isolated 4-acyl isomer (CAS 62735-34-6) rather than the unresolved mixture of 1-, 2-, and 4-isomers because only the single isomer can provide unambiguous data on how the 4-position acylation influences target binding, cellular permeability, and in vivo efficacy [1]. The parent patent's antiviral data on butyryl (9/15 survival) and heptanoyl (6/15 survival) mixtures at 200 mg/kg p.o. in the influenza A2 mouse model establish the chemotype's potential, but the contribution of each positional isomer remains unknown [1]. Using CAS 62735-34-6 as a defined probe enables deconvolution of the mixture activity, a critical step for rational lead optimization.

Lipid-Anchored Probe for Membrane Biology and Liposomal Formulation Research

The extreme lipophilicity of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide (predicted LogP ~8.93) makes it a candidate for incorporation into lipid bilayers, liposomes, or lipid nanoparticles as a membrane-anchored triazole-3-carboxamide moiety [1]. In contrast, ribavirin (LogP ~-1.8) partitions predominantly into aqueous compartments and cannot serve this function [2]. Researchers developing lipid-based drug delivery systems, supported lipid bilayer (SLB) platforms, or membrane-associated target assays can leverage the C16 chain for stable bilayer insertion while presenting the triazole-3-carboxamide headgroup at the membrane-water interface.

Synthetic Intermediate for Diversification of the Triazole-3-Carboxamide Chemical Space

CAS 62735-34-6 serves as a well-characterized single-isomer intermediate for further chemical derivatization. The 4-position acylation with a long-chain fatty acid provides a defined starting point for chemists seeking to modify the triazole ring, the carboxamide group, or the acyl chain terminus. The established synthesis (palmitoyl chloride + 1,2,4-triazole-3-carboxamide in diethyl ether with triethylamine, 24 h, r.t.) and the reported melting point (145–160 °C dec.) and purity (97%) provide reproducible entry into this chemical space [1][3]. This contrasts with the purchase of the unresolved mixture, which would introduce positional heterogeneity into any subsequent derivatization chemistry.

Physicochemical Reference Standard for Chromatographic Method Development

The defined single-isomer nature and high purity (97%) of CAS 62735-34-6 make it suitable as a reference standard for developing and validating HPLC or UPLC methods aimed at separating and quantifying positional isomers of N-acyl-triazole-3-carboxamides [3]. Its extreme retention on reversed-phase columns due to the C16 chain (consistent with a predicted LogP ~8.93) can serve as an upper-bound retention time marker for method development, while its distinct melting point (145–160 °C dec.) provides an orthogonal identity confirmation [1].

Application
Selection Property
Validation Focus
Antiviral SAR deconvolution
Single-isomer identity
4-Position acylation contribution to target engagement
Lipid bilayer anchoring
High lipophilicity
Membrane insertion and stable bilayer presentation
Synthetic intermediate
Defined melting point and purity
Reproducible derivatization without isomeric heterogeneity
Chromatographic reference
Single-isomer purity
Isomeric separation method development and retention marker
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